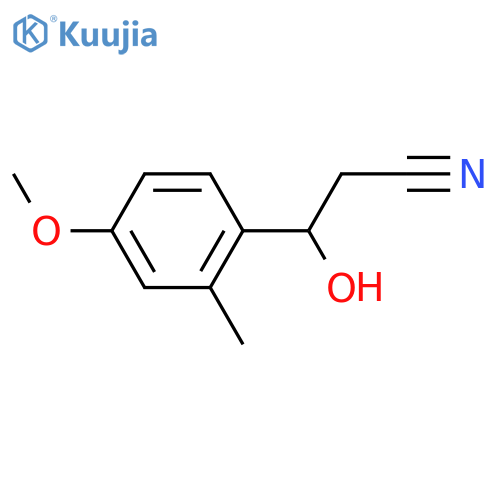

Cas no 2229126-42-3 (3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile)

2229126-42-3 structure

商品名:3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile

- β-Hydroxy-4-methoxy-2-methylbenzenepropanenitrile

-

- インチ: 1S/C11H13NO2/c1-8-7-9(14-2)3-4-10(8)11(13)5-6-12/h3-4,7,11,13H,5H2,1-2H3

- InChIKey: BJGOMFPPPPYIAS-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(=CC=1C)OC)(O)CC#N

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767297-0.1g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-0.5g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-10.0g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1767297-2.5g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 2.5g |

$1539.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-5.0g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1767297-1.0g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1767297-5g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-0.05g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-0.25g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1767297-10g |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile |

2229126-42-3 | 10g |

$3376.0 | 2023-09-20 |

3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

2229126-42-3 (3-hydroxy-3-(4-methoxy-2-methylphenyl)propanenitrile) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量